(3-Pyrazol-1-ylpyridin-2-yl)methanamine;dihydrochloride
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Overview
Description
(3-Pyrazol-1-ylpyridin-2-yl)methanamine;dihydrochloride is a chemical compound with the molecular formula C9H10N4.2ClH. It is a heterocyclic compound that contains both pyrazole and pyridine rings, making it a versatile scaffold in organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Pyrazol-1-ylpyridin-2-yl)methanamine;dihydrochloride typically involves the reaction of pyrazole derivatives with pyridine derivatives under specific conditions. One common method involves the use of a base such as sodium hydride (NaH) to deprotonate the pyrazole, followed by nucleophilic substitution with a pyridine derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(3-Pyrazol-1-ylpyridin-2-yl)methanamine;dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives .
Scientific Research Applications
Chemistry
In chemistry, (3-Pyrazol-1-ylpyridin-2-yl)methanamine;dihydrochloride is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology
In biological research, this compound is used as a ligand in the study of enzyme mechanisms and receptor interactions. Its ability to form stable complexes with metal ions makes it valuable in bioinorganic chemistry .
Medicine
Its derivatives are being investigated for their antimicrobial, anti-inflammatory, and anticancer properties .
Industry
In the industrial sector, this compound is used in the development of new materials, including polymers and catalysts. Its versatility and stability make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of (3-Pyrazol-1-ylpyridin-2-yl)methanamine;dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved often include binding to active sites or allosteric sites, leading to changes in the activity of the target molecule .
Comparison with Similar Compounds
Similar Compounds
(3-(1H-Pyrazol-1-yl)pyridin-2-yl)methanamine: Similar in structure but without the dihydrochloride salt form.
(3-(1H-Pyrazol-1-yl)pyridin-2-yl)methanol: Contains a hydroxyl group instead of an amine group.
(3-(1H-Pyrazol-1-yl)pyridin-2-yl)acetonitrile: Contains a nitrile group instead of an amine group.
Uniqueness
(3-Pyrazol-1-ylpyridin-2-yl)methanamine;dihydrochloride is unique due to its combination of pyrazole and pyridine rings, which provide a versatile scaffold for various chemical modifications. Its dihydrochloride salt form enhances its solubility and stability, making it more suitable for certain applications compared to its analogs .
Properties
IUPAC Name |
(3-pyrazol-1-ylpyridin-2-yl)methanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4.2ClH/c10-7-8-9(3-1-4-11-8)13-6-2-5-12-13;;/h1-6H,7,10H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEOFMJMYJLSNBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)CN)N2C=CC=N2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12Cl2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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